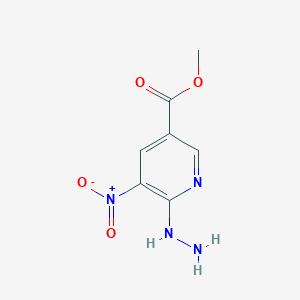
6-Hydrazino-5-nitro-nicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazino-5-nitro-nicotinic acid methyl ester is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and contains both hydrazino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino-5-nitro-nicotinic acid methyl ester typically involves the reaction of 6-chloro-5-nitro-nicotinic acid methyl ester with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino-5-nitro-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives.
Scientific Research Applications
6-Hydrazino-5-nitro-nicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydrazino-5-nitro-nicotinic acid methyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydrazino-nicotinic acid methyl ester
- 5-Nitro-nicotinic acid methyl ester
- 6-Chloro-5-nitro-nicotinic acid methyl ester
Uniqueness
6-Hydrazino-5-nitro-nicotinic acid methyl ester is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
30766-26-8 |
|---|---|
Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 6-hydrazinyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N4O4/c1-15-7(12)4-2-5(11(13)14)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
CXQNIGBXLPXGET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















